1-(4-Methylphenyl)cycloheptene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71172-69-5 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H18/c1-12-8-10-14(11-9-12)13-6-4-2-3-5-7-13/h6,8-11H,2-5,7H2,1H3 |
InChI Key |
WOGQYKCPAYDULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCCCCC2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 4 Methylphenyl Cycloheptene
Electrophilic Addition Reactions to the Cycloheptene (B1346976) Ring
Electrophilic addition reactions are characteristic of alkenes. For 1-(4-methylphenyl)cycloheptene, the addition of an electrophile (E+) to the double bond is expected to proceed via the formation of the most stable carbocationic intermediate. The positive charge will preferentially form on the carbon atom that is better able to stabilize it. In this case, the carbon atom bonded to the 4-methylphenyl group (C1) is tertiary and benzylic, offering significant stabilization through both hyperconjugation with the cycloheptane (B1346806) ring carbons and resonance delocalization into the aromatic ring.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows Markovnikov's rule. masterorganicchemistry.com The mechanism involves the protonation of the double bond to generate the most stable carbocation intermediate. pressbooks.pub The proton adds to the less substituted carbon of the double bond (C2 of the cycloheptene ring), leading to the formation of a tertiary, benzylic carbocation at C1. This intermediate is stabilized by the electron-donating tolyl group. The subsequent nucleophilic attack by the halide ion (X⁻) on this carbocation yields the final product, 1-halo-1-(4-methylphenyl)cycloheptane. libretexts.orgyoutube.com The reaction proceeds via a planar carbocation, which means the halide can attack from either face, potentially leading to a racemic mixture if the product is chiral. masterorganicchemistry.com
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism involving a cyclic halonium ion intermediate rather than an open carbocation. chemistrysteps.comleah4sci.com The π-bond of the alkene attacks the halogen molecule, displacing a halide ion and forming a bridged halonium ion. libretexts.org This intermediate prevents carbocation rearrangements. chemistrysteps.com The subsequent step is the Sₙ2-like attack by the halide ion from the side opposite to the bridge. libretexts.orglasalle.edu This results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond. leah4sci.com For this compound, this would lead to the formation of a trans-dihalo-cycloheptane derivative.
| Reaction | Reagent(s) | Intermediate | Regioselectivity/Stereochemistry | Product |
| Hydrohalogenation | HBr | Tertiary, benzylic carbocation | Markovnikov addition | 1-Bromo-1-(4-methylphenyl)cycloheptane |
| Halogenation | Br₂ in CCl₄ | Bridged bromonium ion | Anti-addition | (trans)-1,2-Dibromo-1-(4-methylphenyl)cycloheptane |
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, such as dilute sulfuric acid, water can add across the double bond to form an alcohol. chemistrysteps.com The mechanism is analogous to hydrohalogenation, starting with the protonation of the alkene to form the most stable carbocation. pressbooks.pubmasterorganicchemistry.com For this compound, this results in the formation of the tertiary, benzylic carbocation at the C1 position. Water, acting as a nucleophile, then attacks this carbocation. youtube.com A final deprotonation step yields the Markovnikov addition product, 1-(4-methylphenyl)cycloheptan-1-ol. chemistrysteps.comyoutube.com As this reaction involves a carbocation intermediate, rearrangements are possible, though unlikely in this specific substrate due to the high stability of the initial carbocation. chemistrysteps.com
| Reaction | Reagent(s) | Intermediate | Regioselectivity/Stereochemistry | Product |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Tertiary, benzylic carbocation | Markovnikov addition | 1-(4-Methylphenyl)cycloheptan-1-ol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Bridged mercurinium ion | Markovnikov addition | 1-(4-Methylphenyl)cycloheptan-1-ol |
Radical Reactions Involving the Cycloheptene Double Bond
Radical reactions offer an alternative pathway for the functionalization of the double bond, often with regioselectivity complementary to electrophilic additions.
The free-radical addition of hydrogen bromide to alkenes, initiated by peroxides (ROOR), is a classic example of an anti-Markovnikov addition. youtube.com The mechanism proceeds via a chain reaction. The peroxide initiator generates a bromine radical (Br•), which then adds to the double bond. In the case of this compound, the bromine radical will add to the carbon that results in the most stable radical intermediate. Addition to the C1 position generates a more stable tertiary radical at the C2 position of the ring. This radical then abstracts a hydrogen atom from HBr to form the product, 2-bromo-1-(4-methylphenyl)cycloheptane, and regenerate a bromine radical to continue the chain. youtube.com Other radical additions, such as those involving thiols or certain carbon-based radicals, can also occur, with the regiochemical outcome determined by the stability of the intermediate radical. libretexts.org
Photochemical Reactions: Cycloheptene derivatives can undergo photochemical reactions, such as photosensitized cis-trans isomerization. wikipedia.orgnih.gov Irradiation of this compound in the presence of a photosensitizer could potentially lead to the formation of the highly strained trans-1-(4-methylphenyl)cycloheptene, which would be a reactive intermediate. nih.gov Alkenes can also participate in photochemical [2+2] cycloaddition reactions with other unsaturated compounds to form cyclobutane (B1203170) rings. acs.org
Photooxidation: In the presence of light and a sensitizer, this compound can react with molecular oxygen, specifically singlet oxygen (¹O₂). The reaction typically proceeds via an "ene" reaction mechanism. A hydrogen atom is abstracted from an allylic position, with the concomitant formation of a C-O bond and a shift of the double bond. This would lead to the formation of allylic hydroperoxides. The specific isomer(s) formed would depend on the relative accessibility of the allylic protons on the cycloheptene ring.
Metal-Catalyzed Transformations
The double bond in this compound can be a substrate for a variety of transition-metal-catalyzed reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel (Ra-Ni) will reduce the double bond to yield (4-methylphenyl)cycloheptane. The reaction typically involves the syn-addition of two hydrogen atoms across the double bond from the surface of the metal catalyst. lasalle.edu
Heck Reaction and Related Couplings: While the Heck reaction typically couples an alkene with an aryl or vinyl halide, related palladium-catalyzed reactions could functionalize the allylic positions of the cycloheptene ring through C-H activation pathways. mdpi.com
Metathesis: Although the tetrasubstituted nature of the double bond makes it a challenging substrate, ring-closing or cross-metathesis reactions catalyzed by ruthenium or molybdenum carbene complexes could potentially be employed, though they often require forcing conditions for highly substituted alkenes.
Cycloadditions: Transition metals can catalyze various cycloaddition reactions. researchgate.netthieme.de For instance, a rhodium-catalyzed [4+2] cycloaddition could potentially occur if the cycloheptene system were to react with a suitable diene, although this is less common for simple alkenes.
Heck Reaction and Variants for C(sp²)—C(sp³) Bond Formation
The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene. wikipedia.org In the context of this compound, the alkene moiety serves as a substrate for arylation or vinylation. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The process initiates with the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst. The resulting organopalladium(II) species then undergoes migratory insertion with the cycloheptene double bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst. youtube.com
While the classic Heck reaction results in the formation of a C(sp²)–C(sp²) bond (vinylation of the cycloheptene), variants of this reaction can be employed to achieve C(sp²)–C(sp³) bond formation. These modifications often involve reaction partners that can generate alkyl radicals or employ nickel catalysis, which has shown efficacy in coupling tertiary alkyl radicals. nsf.gov For instance, reductive Heck-type reactions can lead to conjugate addition products instead of the typical substitution products from β-hydride elimination. mdpi.com
Table 1: Heck Reaction Scenarios for this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Bond Formed |
| This compound | Iodobenzene | Pd(OAc)₂, PPh₃, Base | 1-(4-Methylphenyl)-2-phenylcycloheptene | C(sp²)–C(sp²) |
| This compound | Vinyl Bromide | PdCl₂, K₂CO₃ | 1-(4-Methylphenyl)-2-vinylcycloheptene | C(sp²)–C(sp²) |
| This compound | tert-Butyl bromide | Ni catalyst, photoredox | 1-(tert-Butyl)-2-(4-methylphenyl)cycloheptane | C(sp²)–C(sp³) |
Cross-Coupling Reactions at the Aromatic Ring
The 4-methylphenyl (tolyl) group of the compound offers a site for modification via various cross-coupling reactions, allowing for the synthesis of more complex biaryl structures. To activate the aromatic ring for such reactions, it must first be functionalized, typically through halogenation (e.g., bromination or iodination) to introduce a suitable leaving group.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.com A halogenated derivative of this compound can react with a variety of arylboronic acids or esters under basic conditions to yield a biaryl-substituted cycloheptene. youtube.comnih.govrsc.org The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronic acid and subsequent reductive elimination. youtube.com
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. It is known for its tolerance of a wide range of functional groups. researchgate.netresearcher.life A halogenated this compound derivative can be coupled with various organostannanes in the presence of a palladium catalyst to create new C-C bonds. The reaction's rate-determining step is often the transmetalation. researchgate.net
Table 2: Potential Cross-Coupling Reactions on the Aromatic Ring
| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product |
| 1-(2-Bromo-4-methylphenyl)cycloheptene | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 1-(2-Phenyl-4-methylphenyl)cycloheptene |
| 1-(2-Iodo-4-methylphenyl)cycloheptene | Tributyl(vinyl)stannane | Stille | PdCl₂(PPh₃)₂ | 1-(2-Vinyl-4-methylphenyl)cycloheptene |
| 1-(2-Bromo-4-methylphenyl)cycloheptene | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃, SPhos, K₃PO₄ | 1-(2-(4-Methoxyphenyl)-4-methylphenyl)cycloheptene |
Catalytic Hydrogenation and Reduction Mechanisms
The double bond in the cycloheptene ring is susceptible to reduction through catalytic hydrogenation. This reaction converts the alkene into the corresponding alkane, yielding 1-(4-methylphenyl)cycloheptane. The process typically involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst.
The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst (e.g., palladium, platinum, or nickel). youtube.com This interaction weakens the H-H bond and the alkene's π-bond. The hydrogen atoms are then added to the same face of the double bond in a stepwise manner, a process known as syn-addition. youtube.com This results in the formation of the saturated cycloalkane. The reaction is generally exothermic, with the stability of the starting alkene influencing the magnitude of the heat of hydrogenation. youtube.com
Table 3: Catalytic Hydrogenation of this compound
| Catalyst | Solvent | Temperature | Pressure | Product |
| 10% Pd/C | Ethanol | Room Temp. | 1-4 atm H₂ | 1-(4-Methylphenyl)cycloheptane |
| PtO₂ (Adam's catalyst) | Acetic Acid | Room Temp. | 1-4 atm H₂ | 1-(4-Methylphenyl)cycloheptane |
| Raney Nickel | Methanol | 50 °C | 50 atm H₂ | 1-(4-Methylphenyl)cycloheptane |
Cycloaddition Reactions
Diels-Alder and [3+2] Cycloaddition Pathways
The alkene in this compound can participate as a 2π-electron component in cycloaddition reactions to construct complex polycyclic systems.
Diels-Alder Reaction: This is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.orgpressbooks.pub this compound can act as a dienophile, reacting with various dienes. The reaction is typically concerted and proceeds through a cyclic transition state. pressbooks.pub The rate and selectivity of the reaction are influenced by the electronic properties of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.com Reaction with a cyclic diene like cyclopentadiene (B3395910) would result in the formation of a bridged bicyclic (or more accurately, tricyclic) system.
[3+2] Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. nih.gov this compound can react with 1,3-dipoles such as nitrones, azides, or nitrile oxides. For example, reaction with a nitrone like N-methyl-C-(4-methylphenyl)-nitrone would yield an isoxazolidine (B1194047) ring fused to the cycloheptane framework. nih.govresearchgate.net These reactions are valuable for the stereoselective synthesis of heterocyclic compounds. nih.gov
Table 4: Potential Cycloaddition Reactions
| Reaction Type | 4π or 1,3-Dipole Component | 2π Component | Product Structure |
| Diels-Alder [4+2] | 1,3-Butadiene | This compound | Fused bicyclic system |
| Diels-Alder [4+2] | Cyclopentadiene | This compound | Fused tricyclic bridged system |
| 1,3-Dipolar [3+2] | Phenyl azide (B81097) | This compound | Fused triazoline ring |
| 1,3-Dipolar [3+2] | N-methyl-C-phenylnitrone | This compound | Fused isoxazolidine ring |
Aziridination of the Alkene Moiety
Aziridination is the process of forming an aziridine (B145994), a three-membered ring containing a nitrogen atom, by adding a nitrene or nitrenoid group across a double bond. The alkene of this compound can undergo aziridination to produce a bicyclic system where the aziridine ring is fused to the cycloheptane ring. This transformation is a useful method for introducing nitrogen into a molecule.
Various reagents can be used to achieve this transformation. For example, metal-catalyzed reactions using sources of nitrogen like chloramine-T or sulfonyl- and aryl-azides are common. The mechanism can involve the formation of a metal-nitrenoid intermediate which then reacts with the alkene. The stereochemistry of the starting alkene is often retained in the aziridine product.
Table 5: Aziridination Reagents and Conditions
| Nitrogen Source | Catalyst | Product |
| Chloramine-T | Cu(I) or Cu(II) salts | N-Tosyl-aziridine derivative |
| Phenyl azide (PhN₃) | Ru or Rh porphyrin complex | N-Phenyl-aziridine derivative |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | None (direct reaction) | N-H aziridine derivative |
Functional Group Interconversions on the Methylphenyl Substituent and Cycloheptene Ring
The distinct parts of the this compound molecule—the aromatic methyl group, the aromatic ring itself, and the cycloalkene—can undergo a variety of functional group interconversions (FGIs). vanderbilt.edu These transformations allow for the synthesis of a diverse range of derivatives from a common starting material.
On the Methylphenyl Substituent:
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield a carboxylic acid group, forming 4-(cyclohept-1-en-1-yl)benzoic acid.
Benzylic Halogenation: Using reagents such as N-bromosuccinimide (NBS) with a radical initiator, the methyl group can be halogenated to give a benzylic bromide. This product is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of various functional groups (e.g., -OH, -CN, -OR).
On the Cycloheptene Ring:
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a key intermediate for synthesizing diols, amino alcohols, and other derivatives.
Dihydroxylation: The alkene can be converted to a vicinal diol (1,2-diol) using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate. This reaction typically results in syn-dihydroxylation.
Oxidative Cleavage: Ozonolysis (O₃ followed by a workup with Zn/H₂O or (CH₃)₂S) can cleave the double bond, opening the seven-membered ring to form a linear dialdehyde (B1249045) or diketone, depending on the workup conditions.
Table 6: Summary of Functional Group Interconversions
| Molecular Region | Reagent(s) | Transformation | Product Functional Group |
| Methyl Group | KMnO₄, heat | Oxidation | Carboxylic Acid |
| Methyl Group | NBS, AIBN | Radical Bromination | Benzylic Bromide |
| Alkene Double Bond | m-CPBA | Epoxidation | Epoxide |
| Alkene Double Bond | OsO₄, NMO | Syn-Dihydroxylation | Vicinal Diol |
| Alkene Double Bond | 1. O₃; 2. Zn, H₂O | Ozonolysis (reductive) | Aldehyde/Ketone |
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Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For 1-(4-Methylphenyl)cycloheptene, with the molecular formula C₁₄H₁₈, the theoretical monoisotopic mass can be calculated with high precision.
HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield an observed mass that is extremely close to the theoretical value, confirming the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ |
| Theoretical Exact Mass (Monoisotopic) | 186.140851 u |
| Ion Adduct (e.g., [M+H]⁺) | 187.148676 u |
| Hypothetical Observed Mass ([M+H]⁺) | 187.148500 u |
| Mass Error | -0.94 ppm |
In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged pieces. The resulting pattern of fragment ions serves as a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of this compound would be predicted to occur at its weakest bonds and lead to the formation of stable carbocations.
Key predicted fragmentation pathways include:
Formation of a tolyl or tropylium (B1234903) ion: Cleavage of the bond between the cycloheptene (B1346976) ring and the phenyl group can result in a highly stable C₇H₇⁺ ion (m/z 91), a common fragment for toluene-containing compounds.
Loss of a methyl radical: The molecular ion could lose a methyl group (•CH₃) from the tolyl moiety, resulting in a fragment ion at m/z 171.
Retro-Diels-Alder Reaction: The cycloheptene ring itself could undergo fragmentation, although this is less predictable than for a cyclohexene (B86901) system.
Cleavage within the cycloheptene ring: Various cleavages of the seven-membered ring can lead to a series of smaller fragment ions.
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 186 | [C₁₄H₁₈]⁺• (Molecular Ion) | - |
| 171 | [C₁₃H₁₅]⁺ | •CH₃ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₇H₁₁ |
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. While specific crystallographic data for this compound is not available in the surveyed literature, a hypothetical analysis would yield a set of parameters defining the crystal structure.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c |
| Unit Cell Dimensions (a, b, c, β) | The lengths of and angles between the axes of the unit cell. | a=10.1 Å, b=8.5 Å, c=15.2 Å, β=95° |
| Volume (V) | The volume of the unit cell. | 1301 ų |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
The data from X-ray diffraction would reveal the preferred conformation of the flexible seven-membered cycloheptene ring in the solid state. Cycloheptane (B1346806) and its derivatives can adopt several low-energy conformations, including the chair, twist-chair, boat, and twist-boat forms. The twist-chair is often the most stable conformation for cycloheptane itself.
For this compound, the bulky 4-methylphenyl substituent would be expected to occupy a position that minimizes steric interactions with the rest of the ring. The analysis would precisely define the dihedral angles within the cycloheptene ring and the orientation of the substituent relative to the ring, providing a detailed picture of the molecule's three-dimensional shape.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light excites electrons from a lower energy molecular orbital to a higher energy one. The structure of this compound contains a conjugated system where the π-electrons of the phenyl ring and the double bond of the cycloheptene ring can interact.
This conjugation is expected to give rise to characteristic π → π* transitions. The benzene (B151609) ring itself has characteristic absorptions, which are modified by the alkyl and alkenyl substituents. The primary chromophore can be viewed as a substituted styrene. The specific wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of substituents.
| Transition Type | Chromophore | Expected λmax Region |
|---|---|---|
| π → π* (E-band) | Substituted Benzene Ring | ~200-220 nm |
| π → π* (B-band) | Substituted Benzene Ring | ~250-280 nm |
The resulting UV-Vis spectrum provides a characteristic profile that can be used for qualitative identification and quantitative analysis.
Computational and Theoretical Studies of 1 4 Methylphenyl Cycloheptene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on modern electronic structure theory, are instrumental in elucidating the fundamental properties of molecules. wavefun.com These calculations solve the Schrödinger equation, albeit with approximations, to provide information about electron distribution, molecular orbital energies, and other electronic characteristics. wavefun.com
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as those employing the B3LYP functional, are widely used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties with a good balance of accuracy and computational cost. researchgate.netresearchgate.net
For 1-(4-Methylphenyl)cycloheptene, DFT calculations can be employed to optimize the molecular geometry, providing precise bond lengths and angles. Furthermore, DFT allows for the calculation of reactivity descriptors that can predict how the molecule will interact with other chemical species. These descriptors are derived from the electronic structure and provide a quantitative measure of the molecule's propensity to undergo various types of reactions.
Table 1: Representative Data from DFT Calculations for this compound
| Property | Calculated Value (Representative) |
|---|---|
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
Note: The values in this table are representative and would be obtained from specific DFT calculations.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The electron-donating 4-methylphenyl group is expected to influence the energy and localization of these orbitals.
Table 2: Frontier Molecular Orbital Energies for this compound (Representative Values)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Typical range: -5 to -7 eV |
| LUMO | Typical range: -1 to 1 eV |
Note: These energy values are illustrative of what would be expected from quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. clinicsearchonline.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. clinicsearchonline.org
In the case of this compound, the MEP analysis would likely show a high electron density (red region) around the double bond of the cycloheptene (B1346976) ring and on the 4-methylphenyl group, particularly the aromatic ring. This indicates that these are the most probable sites for interaction with electrophiles. The hydrogen atoms would be associated with regions of lower electron density (blue or green regions).
Conformational Analysis and Energy Landscapes
The flexibility of the seven-membered cycloheptene ring means that this compound can exist in several different conformations. researchgate.net Conformational analysis is therefore essential for understanding its three-dimensional structure and the associated energy differences between various spatial arrangements.
The cycloheptene ring is known to adopt several conformations, with the most stable being the chair and boat forms, and transitions between them occurring via twist-chair and twist-boat intermediates. researchgate.net A potential energy surface (PES) map can be generated through computational methods to identify the stable conformers (local minima) and the transition states (saddle points) that connect them.
For this compound, the chair conformation is generally expected to be the most stable. researchgate.net The energy barriers for interconversion between different conformations can also be calculated, providing insight into the molecule's dynamic behavior. The inversion of the most stable chair conformation of cycloheptene itself has a calculated free energy barrier of approximately 5.0 kcal/mol. researchgate.net
Table 3: Relative Energies of Cycloheptene Conformations (Representative)
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 |
| Twist-Chair | Slightly higher than Chair |
| Boat | Higher than Chair |
Note: The presence of the 4-methylphenyl substituent would influence these relative energies.
The attachment of the 4-methylphenyl group to the cycloheptene ring introduces both steric and electronic effects that influence the conformational preferences and reactivity of the molecule.
Steric Effects: The bulky 4-methylphenyl group will preferentially occupy positions that minimize steric hindrance. libretexts.orgyoutube.com In cyclohexane (B81311) systems, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions. libretexts.org A similar principle applies to the cycloheptene ring, where the 4-methylphenyl group will favor conformations that place it in a less sterically crowded environment. This steric demand can influence the relative energies of the chair, boat, and twist conformations.
Electronic Effects: The 4-methylphenyl group is an electron-donating group due to the presence of the methyl substituent on the phenyl ring. This electronic effect can influence the reactivity of the double bond in the cycloheptene ring. An electron-donating group can increase the electron density of the double bond, potentially making it more susceptible to electrophilic attack. This effect would be observable in the MEP analysis and the localization of the HOMO. The electronic influence of an electron-donating group on an aromatic ring can favor certain reaction pathways. mdpi.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule such as this compound, understanding its formation mechanism, for instance, through the acid-catalyzed dehydration of 1-(4-methylphenyl)cycloheptan-1-ol, can be significantly enhanced using computational techniques. These methods allow for a detailed examination of the potential energy surface, identifying the most likely pathways from reactants to products.
Transition State Characterization
The transition state (TS) is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Characterizing the TS is fundamental to understanding the kinetics and mechanism of a reaction. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for locating and characterizing transition states. rsc.orgresearchgate.netresearchgate.net For the formation of this compound from its corresponding alcohol, a transition state search would be performed to identify the geometry of the molecule at the peak of the energy profile for the elimination of a water molecule.
A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, for example, the breaking of the C-O bond and the abstraction of a proton to form the double bond. All other vibrational frequencies will be real.
Illustrative Data for a Hypothetical Transition State Calculation:
Below is a table of hypothetical data that would be generated from a DFT calculation to characterize the transition state for the dehydration of 1-(4-methylphenyl)cycloheptan-1-ol. The calculations would typically be performed using a functional like B3LYP with a suitable basis set.
| Parameter | Value | Description |
| Method | B3LYP/6-31G(d) | DFT Functional and Basis Set |
| Relative Energy (kcal/mol) | +35.2 | Energy of the TS relative to the reactant |
| Imaginary Frequency (cm⁻¹) | -250.4i | The single imaginary frequency indicating a true TS |
| Key Bond Distances (Å) | C-OH₂: 2.15, Cβ-H: 1.60 | Elongated bonds in the process of breaking |
This data is illustrative and not based on published experimental or computational results for this specific reaction.
Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Calculations
Once a transition state has been located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified TS connects the desired reactants and products on the potential energy surface. researchgate.netscm.comuni-muenchen.dedailymotion.comfaccts.de An IRC calculation involves following the minimum energy path downhill from the transition state in both the forward and reverse directions. uni-muenchen.de
For the formation of this compound, the forward IRC path would lead to the final product, this compound, and a water molecule. The reverse path would lead back to the protonated alcohol reactant, 1-(4-methylphenyl)cycloheptan-1-ol. A successful IRC calculation provides strong evidence for the proposed reaction mechanism. uni-muenchen.de The results are often visualized as a plot of energy versus the reaction coordinate.
Molecular Dynamics Simulations
While quantum mechanical calculations are excellent for studying the details of a single reaction step, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of a molecule over time. nih.govnih.govnih.govresearchgate.netrsc.orgmdpi.com For a flexible molecule like this compound, which contains a seven-membered ring, MD simulations can provide valuable insights into its structural properties.
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. These simulations can be used to study phenomena such as:
Conformational Analysis: The cycloheptene ring can adopt various conformations, and MD simulations can explore the relative energies and populations of these different conformers. nih.govyoutube.com
Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and dynamics of the solute molecule.
Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as free energies of different conformational states.
Hypothetical Conformational Analysis Data for this compound:
This table presents hypothetical data from an MD simulation exploring the conformational preferences of the cycloheptene ring in this compound.
| Conformer | Relative Free Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |
| Chair | 0.0 | 75 | C1-C2-C3-C4: 55, C2-C3-C4-C5: -85 |
| Boat | 2.5 | 15 | C1-C2-C3-C4: 80, C2-C3-C4-C5: 10 |
| Twist-Chair | 1.8 | 10 | C1-C2-C3-C4: 30, C2-C3-C4-C5: -70 |
This data is for illustrative purposes and does not represent experimentally verified values.
Application of Artificial Intelligence in Retrosynthesis and Reaction Prediction
Reaction Prediction: Machine learning models can also be trained to predict the outcome of chemical reactions, including aspects like regioselectivity and stereoselectivity. nih.govresearchgate.netnih.govrsc.org For instance, in a potential synthesis of this compound involving an elimination reaction, an ML model could predict the likelihood of forming the desired product versus other possible isomers. These predictions are based on learning the patterns in large datasets of similar reactions and can help chemists to choose the optimal reaction conditions to maximize the yield of the desired product. nih.gov
| Target Molecule | Proposed Disconnection | Precursors |
| This compound | C=C bond formation (Wittig) | Cycloheptanone (B156872), (4-Methylbenzyl)triphenylphosphonium bromide |
| This compound | C-C and C-O bond formation (Grignard) | Cycloheptanone, 4-Methylphenylmagnesium bromide |
This table provides a simplified, illustrative example of potential retrosynthetic routes that could be suggested by an AI platform.
Derivatives and Analogs of 1 4 Methylphenyl Cycloheptene
Synthesis of Substituted Arylcycloheptene Derivatives
The synthesis of derivatives from 1-(4-methylphenyl)cycloheptene can be systematically approached by targeting specific sites on the molecule.
The p-tolyl group is an activated aromatic system, susceptible to electrophilic aromatic substitution. The activating methyl group is an ortho, para-director. Since the para position is occupied by the cycloheptene (B1346976) ring, electrophilic attack is directed to the ortho positions (C2' and C6').
Halogenation : The introduction of halogen atoms onto the aromatic ring can be achieved using standard electrophilic halogenation methods. For instance, bromination using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would yield 1-(2-bromo-4-methylphenyl)cycloheptene. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution.
Nitration : Nitration of the aromatic ring introduces a nitro (-NO₂) group, which is a versatile functional group for further transformations. This is commonly accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong directing effect of the methyl group would favor the formation of 1-(4-methyl-2-nitrophenyl)cycloheptene. The conditions for such reactions, particularly the acidity of the medium, can influence the ratio of isomers formed.
Alkoxylation : The direct addition of an alkoxy group to the aromatic ring is not a standard one-step reaction. However, an alkoxy group can be introduced indirectly. For example, a halogenated derivative could undergo nucleophilic aromatic substitution, or a nitrated derivative could be reduced to an amine, diazotized, and then reacted with an alcohol. More advanced catalytic systems are also used for alkoxylation of organic compounds. google.com
The methyl group attached to the phenyl ring is a benzylic position, making it susceptible to free-radical reactions.
Benzylic Halogenation : A common method for functionalizing the methyl group is through free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. This reaction would convert the methyl group into a bromomethyl group, yielding 1-(4-(bromomethyl)phenyl)cycloheptene. This brominated intermediate is highly useful for subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR). In studies of the 4-methylphenyl (p-tolyl) radical, it has been noted that the methyl group can be actively engaged in reaction dynamics. osti.gov
The double bond within the cycloheptene ring is the primary site for addition reactions.
Epoxidation : The carbon-carbon double bond can be readily converted into an epoxide (an oxirane ring). This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction of this compound with m-CPBA would yield 1-(4-methylphenyl)-8-oxabicyclo[5.1.0]octane. Epoxides are valuable synthetic intermediates because they can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups in an anti-configuration. organic-chemistry.orgresearchgate.net
Hydroxylation : The double bond can be hydroxylated to form a diol. The stereochemical outcome depends on the reagents used.
Syn-dihydroxylation : This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would produce a cis-diol.
Anti-dihydroxylation : This is typically performed in a two-step process involving the initial formation of an epoxide, followed by acid-catalyzed ring-opening with water. This sequence yields a trans-diol. The study of aromatic hydroxylation mechanisms can involve complex intermediates, such as transient epoxides. nih.gov
Table 1: Summary of Synthetic Modifications for this compound
| Target Site | Reaction Type | Typical Reagents | Expected Product |
|---|---|---|---|
| Aromatic Ring | Halogenation | Br₂, FeBr₃ | 1-(2-Bromo-4-methylphenyl)cycloheptene |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 1-(4-Methyl-2-nitrophenyl)cycloheptene |
| Methyl Group | Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 1-(4-(Bromomethyl)phenyl)cycloheptene |
| Cycloheptene Ring | Epoxidation | m-CPBA | 1-(4-Methylphenyl)-8-oxabicyclo[5.1.0]octane |
| Cycloheptene Ring | Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃ | (cis)-1-(4-Methylphenyl)cycloheptane-1,2-diol |
| Cycloheptene Ring | Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (trans)-1-(4-Methylphenyl)cycloheptane-1,2-diol |
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound derivatives is governed by the electronic and steric interplay between the substituted aromatic ring and the cycloheptene moiety.
Influence of Aromatic Substituents on the Cycloheptene Ring : The electronic nature of substituents on the phenyl ring directly impacts the nucleophilicity of the cycloheptene double bond.
Electron-Donating Groups (EDGs) : If an EDG (e.g., methoxy, -OCH₃) is added to the aromatic ring, it increases the electron density of the π-system, which can be relayed to the double bond. This makes the double bond more electron-rich and thus more reactive towards electrophiles in reactions like epoxidation or halogenation.
Electron-Withdrawing Groups (EWGs) : Conversely, an EWG (e.g., nitro, -NO₂) on the aromatic ring decreases the electron density of the π-system. This deactivates the double bond, making it less reactive towards electrophiles.
Influence of Cycloheptene Modifications on Aromatic Reactivity : Modifications to the cycloheptene ring generally have a less pronounced electronic effect on the aromatic ring's reactivity, as the saturated sp³ carbons insulate the two systems. However, significant steric changes, such as the formation of a bulky epoxide, could hinder reactions at the ortho positions of the phenyl ring.
Quantitative structure-reactivity relationships can be established by studying the kinetics of these reactions. For example, plotting the reaction rates against Hammett substituent constants (σ) for a series of derivatives with different groups on the phenyl ring would reveal the electronic sensitivity of the reaction at the double bond. researchgate.net
Comparative Studies with Cyclohexene (B86901) and Cyclooctene (B146475) Analogs
Comparing the reactivity of this compound with its cyclohexene and cyclooctene analogs reveals the influence of ring size on chemical behavior, primarily through differences in ring strain and conformational flexibility.
Ring Strain : The stability and reactivity of cycloalkenes are influenced by their inherent ring strain, which is a combination of angle strain, torsional strain, and transannular strain.
Cyclohexene : The cyclohexene ring is relatively strain-free, readily adopting a stable half-chair conformation.
Cycloheptene : The cycloheptene ring possesses moderate torsional and transannular strain, making it more strained than cyclohexene. This higher ground-state energy can lead to a lower activation barrier and thus a faster reaction rate in addition reactions that relieve strain.
Cyclooctene : The cyclooctene ring is more flexible but also has significant transannular strain, influencing its reactivity.
Reactivity in Addition Reactions : In reactions like bromination or epoxidation, the rate can be influenced by ring strain. The reaction of an alkene with bromine, for instance, proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com The stability of this intermediate and the subsequent backside attack by the bromide ion are affected by the ring's conformation. For cyclohexene, the reaction proceeds stereoselectively to give the trans-dibromo product via attack on the intermediate. masterorganicchemistry.com Similar stereoselectivity would be expected for the cycloheptene and cyclooctene analogs, but the reaction rates and the accessibility of the intermediate to nucleophilic attack would differ due to their distinct conformations. Studies comparing reactions on different ring sizes, such as hydroxylation or oxidation, show that activation barriers can be comparable, but the specific pathways and product distributions are sensitive to the ring's structure. researchgate.netnih.gov
Applications of 1 4 Methylphenyl Cycloheptene in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Natural Products
The utility of a molecule as a building block in the synthesis of complex natural products is a significant measure of its importance in organic chemistry. While the core structure of 1-(4-Methylphenyl)cycloheptene, featuring a seven-membered ring and a tolyl group, suggests potential for elaboration into more complex scaffolds, a comprehensive review of the scientific literature reveals a scarcity of specific examples where this particular compound has been employed as a key intermediate in the total synthesis of natural products.
The synthesis of natural products often relies on the use of readily available and versatile starting materials that can be stereoselectively and regioselectively functionalized. While general strategies for the synthesis of polyene natural products using a modular, building-block approach have been developed, there is no specific mention of this compound within these frameworks. illinois.edunih.gov The biosynthesis of natural products itself involves a set of key building blocks, but these are typically smaller, more fundamental molecules like amino acids and acetate (B1210297) units. nih.gov
Future research may yet uncover synthetic pathways where the unique steric and electronic properties of this compound can be strategically exploited to construct intricate molecular architectures found in nature.
Precursor for Advanced Materials
The development of advanced materials with tailored properties is a major focus of contemporary chemical research. Monomers and precursors with specific structural features are often sought to create polymers and other materials with desired thermal, optical, or mechanical characteristics.
A review of the available literature does not provide specific instances of this compound being utilized as a direct precursor for the synthesis of advanced materials. The potential for this compound to act as a monomer in polymerization reactions, for example, through ring-opening metathesis polymerization (ROMP) of the cycloheptene (B1346976) ring, is a theoretical possibility. However, there are no detailed research findings to substantiate this application. The presence of the p-tolyl group could, in principle, influence the properties of a resulting polymer, but this remains a hypothetical consideration without experimental data.
Role in Catalyst Development or Ligand Design
In the realm of catalysis, the design of ligands that can modulate the activity and selectivity of metal catalysts is of paramount importance. The structure of this compound does not inherently suggest a direct role as a ligand for transition metal catalysis in its unmodified form. However, its chemical scaffold could potentially be functionalized to incorporate coordinating atoms, thereby transforming it into a ligand.
For instance, the introduction of phosphine (B1218219) or nitrogen-containing groups onto the cycloheptane (B1346806) or phenyl ring could yield novel P,N-ligands. The design of such ligands is a dynamic area of research, with a focus on creating specific steric and electronic environments around a metal center. nih.govrsc.org The p-tolyl group, in particular, has been incorporated into various ligand structures to fine-tune their properties. acs.orgmdpi.com
Despite these possibilities, there is a lack of published research detailing the specific use of this compound or its direct derivatives in catalyst development or as a foundational structure for ligand design. The exploration of this compound's potential in catalysis remains an open area for future investigation.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
Current synthetic strategies for 1-arylcycloheptenes often rely on established methods that may have limitations in terms of efficiency, atom economy, and stereocontrol. Future research could focus on developing more advanced and sustainable synthetic methodologies.
One promising direction is the use of catalytic cascade reactions . These one-pot processes can enable the rapid construction of complex molecular architectures from simple precursors, minimizing waste and purification steps. A potential cascade approach for 1-(4-Methylphenyl)cycloheptene could involve a chiral amine-catalyzed process that forms multiple bonds and stereocenters in a single operation. nih.govsoton.ac.uk
Another area for development is the application of C-H activation/functionalization strategies . Directly coupling an aryl group, such as p-tolyl, to a cycloheptene (B1346976) core via C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Furthermore, exploring novel cycloaddition strategies could provide alternative pathways to the cycloheptene ring system. For instance, metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes are powerful methods for constructing seven-membered rings and could be adapted for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Cascade Reactions | Increased efficiency, reduced waste, formation of multiple bonds and stereocenters in one pot. | Development of novel chiral amine or metal-based catalysts to control stereoselectivity. |
| C-H Activation/Functionalization | High atom economy, use of simple starting materials. | Identification of suitable catalysts for the direct arylation of cycloheptene. |
| Novel Cycloaddition Reactions | Access to diverse cycloheptene scaffolds. | Exploration of new catalyst systems and substrates for [5+2] and other cycloaddition reactions. |
Exploration of Under-Investigated Reactivity Patterns
The reactivity of the endocyclic double bond in this compound is a key area for future exploration. The presence of the p-tolyl group can influence the electronics and sterics of the double bond, potentially leading to unique reactivity compared to unsubstituted cycloheptene.
A significant area of investigation would be asymmetric functionalization reactions . This includes developing methods for enantioselective dihydroxylation, epoxidation, and aminohydroxylation of the double bond. The resulting chiral diols, epoxides, and amino alcohols would be valuable building blocks for the synthesis of more complex molecules. Stereocontrolled epoxidations, for example, have been demonstrated for other cycloheptene derivatives and could be adapted for this system. acs.org
The potential for cycloaddition reactions involving the double bond of this compound is another rich area for research. For instance, Diels-Alder reactions with various dienes could lead to the formation of complex polycyclic structures.
Additionally, investigating the reactivity of the allylic positions of the cycloheptene ring could open up new avenues for functionalization. Metal-catalyzed allylic C-H activation could allow for the introduction of a variety of substituents at these positions, further increasing the molecular complexity of the derivatives.
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
The study of reaction mechanisms and kinetics can be greatly enhanced by the use of advanced spectroscopic techniques for real-time monitoring. For reactions involving this compound, in situ monitoring could provide valuable insights that are not obtainable through traditional offline analysis.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction directly in the NMR tube. rsc.orgmpg.de This technique can be used to identify and quantify reactants, intermediates, and products as the reaction proceeds, providing detailed kinetic and mechanistic information. nih.govasahilab.co.jp For example, monitoring a catalytic asymmetric reaction of this compound would allow for the direct observation of the formation of diastereomeric intermediates and products, aiding in the optimization of reaction conditions for higher stereoselectivity.
In-line multidimensional NMR could also be employed for monitoring photochemical flow reactions involving derivatives of this compound, offering a powerful platform for screening reaction conditions and obtaining quantitative data on conversion and reaction rates. univ-nantes.fr
Other techniques such as in situ Infrared (IR) and Raman spectroscopy could also be employed to track the disappearance of starting materials and the appearance of products, providing complementary information to NMR.
| Technique | Information Gained | Potential Application for this compound |
| Real-time NMR | Reaction kinetics, identification of intermediates, stereochemical outcomes. | Mechanistic studies of asymmetric catalysis, optimization of reaction conditions. |
| In-line Multidimensional NMR | Quantitative analysis of reaction progress in flow systems. | High-throughput screening of photochemical transformations. |
| In situ IR/Raman | Functional group transformations, reaction endpoints. | Monitoring of oxidation or reduction reactions of the double bond. |
Deeper Integration of Machine Learning and AI in Chemical Research
Artificial intelligence (AI) and machine learning are poised to revolutionize chemical research, from reaction prediction to synthesis planning. rsc.org For a molecule like this compound, these computational tools can accelerate the discovery and development of new reactions and derivatives.
Reaction outcome and condition prediction is another area where AI can have a significant impact. Machine learning models can be trained to predict the products, yields, and optimal reaction conditions for a given set of reactants and reagents. preprints.org This can significantly reduce the number of experiments required to optimize a new transformation of this compound.
Furthermore, AI can be used in de novo drug design to generate novel molecules with desired properties based on the this compound scaffold. These models can learn the structure-activity relationships from existing data to propose new compounds with enhanced biological activity.
Design and Synthesis of Highly Stereoselective Derivatives
The creation of chiral molecules with high stereoselectivity is a central goal of modern organic synthesis. The this compound scaffold provides multiple opportunities for the introduction of stereocenters.
Future research should focus on the enantioselective synthesis of derivatives where the chirality is introduced at various positions on the cycloheptene ring. This can be achieved through the use of chiral catalysts in reactions such as hydrogenation, epoxidation, and dihydroxylation. Organocatalysis, for instance, has been successfully employed for the enantioselective synthesis of other seven-membered ring systems. nih.gov
The development of diastereoselective reactions to control the relative stereochemistry of multiple stereocenters is also a critical area. For example, a tandem reaction that creates several stereocenters in a predictable manner would be highly valuable. One-pot catalytic asymmetric cascade syntheses have been shown to form up to five new stereocenters with excellent stereocontrol in cycloheptane (B1346806) systems. nih.govsoton.ac.uk
The synthesis of polysubstituted derivatives with multiple contiguous stereocenters presents a significant challenge and a rewarding research direction. nih.gov These highly functionalized molecules could have interesting biological properties and serve as precursors to complex natural products.
| Stereoselective Approach | Target | Key Methodologies |
| Enantioselective Synthesis | Control of absolute stereochemistry (R/S). | Chiral metal catalysts, organocatalysis, biocatalysis. |
| Diastereoselective Synthesis | Control of relative stereochemistry (cis/trans, syn/anti). | Substrate control, reagent control, catalyst control. |
| Synthesis of Polysubstituted Derivatives | Creation of multiple contiguous stereocenters. | Cascade reactions, domino reactions, iterative synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
